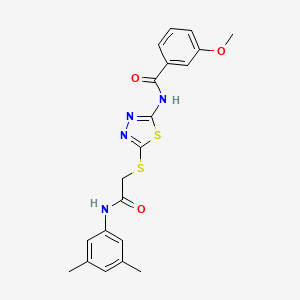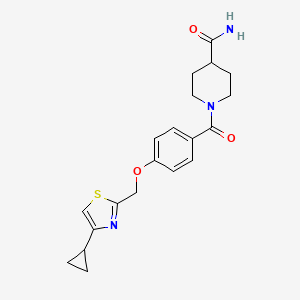
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one-4,4-diethoxy-1,1,1-trifluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are organic compounds that contain fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one typically involves the reaction of ethyl trifluoroacetate with ethyl vinyl ether under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
For (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, the synthesis can be achieved by the reaction of ethyl trifluoroacetate with acetaldehyde in the presence of a base. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enolate intermediate, which then reacts with the ethyl trifluoroacetate to form the desired product.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), and amines (RNH2) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. Additionally, they may interact with cellular membranes and proteins, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethoxy-1,1,1-trifluorobutan-2-one
- 4,4-Diethoxy-1,1,1-trifluoropentan-2-one
- 4,4-Diethoxy-1,1,1-trifluorobutan-3-one
Uniqueness
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are unique due to the presence of both ethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make them valuable intermediates in the synthesis of various compounds and potential candidates for further research in medicinal chemistry and material science.
Properties
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobutan-2-one;(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O3.C6H7F3O2/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;1-2-11-4-3-5(10)6(7,8)9/h7H,3-5H2,1-2H3;3-4H,2H2,1H3/b;4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXBEXJIAZRTI-SCBDLNNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F.CCOC(CC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)F.CCOC(CC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)



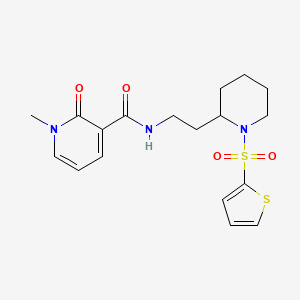
![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)
![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)

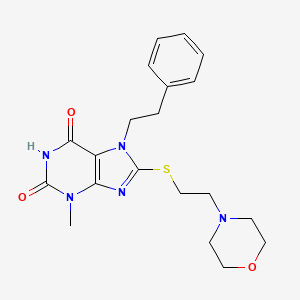
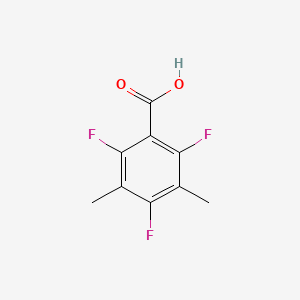
![methyl 2-[(2-methyl-4-quinolyl)thio]acetate](/img/structure/B2859019.png)
